(4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone
Overview
Description
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C17H17FN2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Pharmacology: The compound is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Biology: It is used in biological assays to study receptor binding and enzyme inhibition.
Industry: The compound is used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, thereby influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone: C17H17FN2O
(4-Fluorophenyl)(pyridin-4-yl)methanone: C12H8FNO
[4-(4-fluorophenyl)piperazin-1-yl][2-(3-phenylpiperazin-1-yl)pyridin-4-yl]methanone: C26H28FN5O
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both fluorophenyl and phenylpiperazine moieties. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMFQUMYMAXCDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234316 | |
Record name | (4-Fluorophenyl)(4-phenyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330469-23-3 | |
Record name | (4-Fluorophenyl)(4-phenyl-1-piperazinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330469-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl)(4-phenyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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